2,4-Dichlorophenyl isothiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here are some areas where 2,4-Dichlorophenyl isothiocyanate is used in scientific research:

- Organic synthesis: DIC is a reagent used in the synthesis of other organic compounds. For instance, it can be used to introduce a thiol (-SH) group into organic molecules through a process called thiourea formation [].

- Study of protein structure and function: DIC is a specific covalent modifier of cysteine residues in proteins. By attaching to these amino acids, DIC can help researchers study the structure and function of proteins.

- Development of biosensors: Researchers are exploring the use of DIC in the development of biosensors. These are devices that use biological elements to detect specific molecules. DIC can be used to modify the surface of biosensors, improving their sensitivity and specificity [].

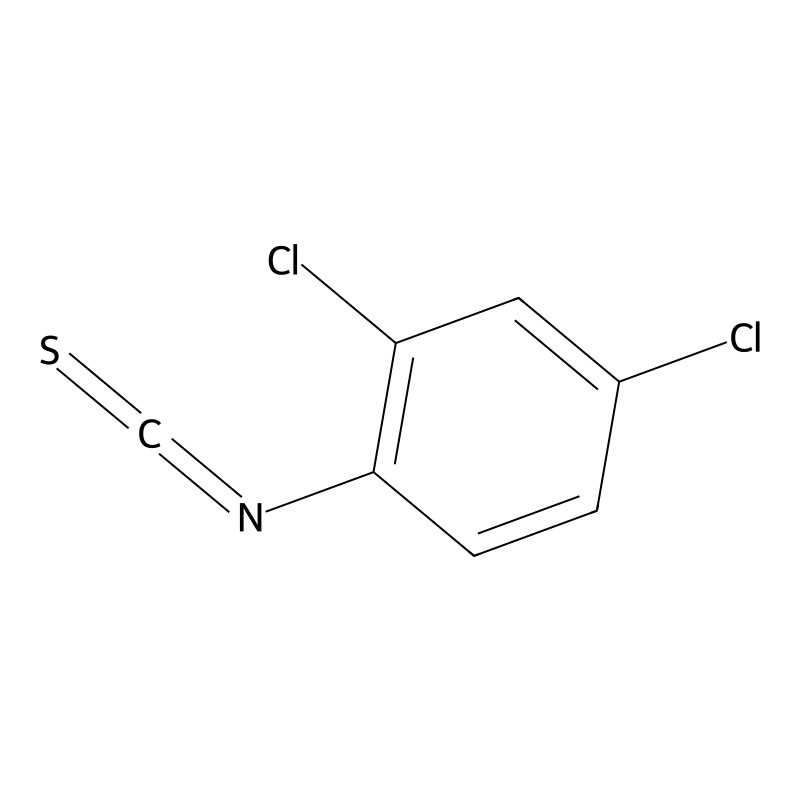

2,4-Dichlorophenyl isothiocyanate is an organic compound with the molecular formula C7H3Cl2NS and a molecular weight of 204.08 g/mol. It appears as a white to cream or yellow crystalline solid, with a melting point ranging from 35 to 44 °C . This compound is notable for its isothiocyanate functional group, which contributes to its reactivity and biological activity. The structure consists of a dichlorophenyl group attached to an isothiocyanate functional group, making it a member of the isothiocyanate family, which are known for their diverse biological activities.

The primary mechanism of action of DCl-ITC is through the modification of proteins via thiol group conjugation. This can alter protein function in various ways, depending on the specific protein and the location of the modified thiol group []. DCl-ITC has been used as a tool to study protein structure and function by selectively labeling specific thiol groups.

- Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.

- Hydrolysis: In the presence of water, it can hydrolyze to form 2,4-dichlorophenyl thiourea.

- Reactions with alcohols: It can react with alcohols to form thiocarbamates.

These reactions are significant in synthetic organic chemistry and biochemistry, particularly in the synthesis of biologically active compounds.

2,4-Dichlorophenyl isothiocyanate exhibits various biological activities:

- Antimicrobial properties: It has been shown to possess antimicrobial activity against certain bacteria and fungi.

- Cytotoxicity: Studies indicate that this compound can induce cytotoxic effects in various cancer cell lines, suggesting potential applications in cancer therapy.

- Inhibition of enzyme activity: It may inhibit specific enzymes, contributing to its biological effects .

The biological relevance of this compound makes it a subject of interest in pharmacological research.

Several methods exist for synthesizing 2,4-dichlorophenyl isothiocyanate:

- From 2,4-dichlorophenol: This method involves reacting 2,4-dichlorophenol with thiophosgene or carbon disulfide in the presence of a base.

- Using amine precursors: Reacting 2,4-dichloroaniline with carbon disulfide under alkaline conditions can yield the desired isothiocyanate.

- Direct synthesis from chlorinated phenols: Chlorinated phenols can be treated with thionyl chloride followed by ammonium thiocyanate to produce the isothiocyanate.

These methods allow for the production of 2,4-dichlorophenyl isothiocyanate on a laboratory scale.

The applications of 2,4-dichlorophenyl isothiocyanate are diverse:

- Biochemical research: It serves as a reagent in proteomics and other biochemical assays due to its ability to modify proteins and peptides.

- Agricultural chemistry: This compound may have potential uses as a pesticide or herbicide due to its antimicrobial properties.

- Pharmaceutical development: Its cytotoxicity against cancer cells makes it a candidate for further investigation in cancer therapeutics .

Interaction studies reveal that 2,4-dichlorophenyl isothiocyanate interacts with various biological macromolecules:

- Protein binding: It can covalently modify amino acid residues in proteins, affecting their structure and function.

- Cellular uptake: Studies indicate that this compound can penetrate cellular membranes and exert effects on cellular pathways.

These interactions are crucial for understanding its mechanism of action in biological systems.

Similar compounds include:

- Phenethyl isothiocyanate

- Benzyl isothiocyanate

- Allyl isothiocyanate

Comparison TableCompound Structure Unique Features 2,4-Dichlorophenyl isothiocyanate C7H3Cl2NS Dichloro substitution enhances reactivity Phenethyl isothiocyanate C9H9NS Derived from phenethyl alcohol; less reactive Benzyl isothiocyanate C8H9NS Exhibits strong antimicrobial properties Allyl isothiocyanate C4H5NS Known for its pungent aroma; used in food

| Compound | Structure | Unique Features |

|---|---|---|

| 2,4-Dichlorophenyl isothiocyanate | C7H3Cl2NS | Dichloro substitution enhances reactivity |

| Phenethyl isothiocyanate | C9H9NS | Derived from phenethyl alcohol; less reactive |

| Benzyl isothiocyanate | C8H9NS | Exhibits strong antimicrobial properties |

| Allyl isothiocyanate | C4H5NS | Known for its pungent aroma; used in food |

Each compound has unique properties that influence its applications and biological activities. The dichloro substitution in 2,4-dichlorophenyl isothiocyanate distinguishes it from others by enhancing its reactivity and potential biological effects .

XLogP3

GHS Hazard Statements

H302 (13.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (97.78%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (88.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (88.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (13.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (88.89%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard